ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 6-methyl-2-[(2,2,2-trifluoroacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-3-21-11(19)9-7-4-5-18(2)6-8(7)22-10(9)17-12(20)13(14,15)16/h3-6H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUWEPIYGPFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Core Ring Modifications
- Thieno[2,3-c]pyridine vs. Benzo[b]thiophene: METHYL 2-AMINO-6-METHYL-4,5,6,7-TETRAHYDROBENZO[b]THIOPHENE-3-CARBOXYLATE () replaces the pyridine ring with a benzene ring.
Position 6 Substituents
- Methyl vs. Ethyl: METHYL 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE (CAS 452088-34-5, ) substitutes a methyl group with ethyl at position 6. The longer alkyl chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Amino Group Modifications
- Trifluoroacetyl vs. Chloroacetyl vs. Free Amino: ETHYL 2-[(CHLOROACETYL)AMINO]-5,5,7,7-TETRAMETHYL-... () uses a chloroacetyl group, which is less stable under basic conditions compared to trifluoroacetyl. This impacts synthetic utility and metabolic stability . ETHYL 2-AMINO-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE (CAS 24237-39-6, ) retains a free amino group, increasing polarity and reactivity but reducing stability .
Ester Group Variations
- Ethyl vs. Methyl Esters: METHYL 2-AMINO-6-ETHYL-... () employs a methyl ester, reducing molecular weight (240.32 g/mol) compared to ethyl esters. This may marginally improve solubility in polar solvents .
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Table 2. Molecular Weight and Substituent Trends
Biological Activity
Ethyl 6-methyl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14F3N1O3S1
- Molecular Weight : 319.32 g/mol
The structure includes a thieno-pyridine core with a trifluoroacetyl group that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- In vitro studies demonstrate effectiveness against various bacterial strains.
- The trifluoroacetyl moiety enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Antitumor Activity
Preliminary studies suggest potential antitumor effects:
- Cell Line Studies : The compound has shown cytotoxic effects in several cancer cell lines.
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : Interaction with various receptors could modulate signaling pathways associated with cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress and subsequent cell death in tumor cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Study 2: Antitumor Activity in Cell Lines
Another study focused on the cytotoxic effects on human breast cancer cells (MCF-7). The findings were promising:
- IC50 Value : 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing ethyl 6-methyl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
- Methodology : The synthesis typically involves multi-step functionalization of a thieno[2,3-c]pyridine scaffold. A common approach includes:
Cyanoacetylation : Reacting an amino-substituted thiophene precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
Knoevenagel Condensation : Treating the intermediate with substituted aldehydes (e.g., benzaldehydes) in toluene under catalytic piperidine and acetic acid, refluxing for 5–6 hours to generate α,β-unsaturated acrylamido derivatives .
Trifluoroacetylation : Introducing the 2,2,2-trifluoroacetyl group via nucleophilic acyl substitution, often using trifluoroacetic anhydride under inert conditions .
- Key Data : Yields range from 72% to 94%, with purity confirmed via recrystallization in alcohols .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical Workflow :
Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹).
NMR : ¹H NMR resolves methyl groups (δ 1.2–1.4 ppm for ethyl esters) and trifluoroacetyl signals (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .
Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₆F₃N₂O₃S: ~377.08) .
- Data Interpretation : Cross-referencing spectral data with analogs (e.g., ethyl 2-amino-6-ethyl derivatives) ensures structural fidelity .
Advanced Research Questions
Q. What strategies optimize the yield and purity during the Knoevenagel condensation step?
- Experimental Design :
- Catalytic System : Piperidine (0.35 mL) and acetic acid (1.3 mL) in toluene enhance reaction efficiency by balancing nucleophilicity and proton transfer .
- Solvent Selection : Toluene’s low polarity minimizes side reactions (e.g., polymerization), while DMF or DMSO may improve solubility for sterically hindered aldehydes .
- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks progress; recrystallization in ethanol removes unreacted aldehydes .
Q. How does the trifluoroacetyl group influence electrochemical behavior in structure-property studies?
- Electrochemical Profiling : Cyclic voltammetry (CV) in acetonitrile reveals redox-active sites:
- Oxidation Peaks : Thiophene ring (≈1.2 V vs. Ag/AgCl) and trifluoroacetyl group (≈1.8 V) .
- Reduction Peaks : Pyridine nitrogen participation (≈-0.5 V) .
Q. What methodologies assess the compound’s anti-inflammatory activity in preclinical models?
- Biological Assay Design :
In Vitro : COX-2 inhibition assays using human recombinant enzymes; IC₅₀ values compared to indomethacin .
In Vivo : Carrageenan-induced rat paw edema models measure dose-dependent reduction in swelling (10–50 mg/kg doses) .
- Data Validation : Parallel testing of analogs (e.g., ethyl 2-cyano-3-phenyl derivatives) isolates structure-activity relationships (SAR) for the trifluoroacetyl moiety .
Contradictions and Resolution
Q. How to reconcile discrepancies in reported synthetic yields for analogous thieno[2,3-c]pyridines?
- Case Study : Ethyl 2-amino-6-ethyl derivatives show 72–94% yields in Knoevenagel reactions , while fused pyrimidine analogs report 50–65% yields due to steric hindrance .
- Resolution : Steric maps and computational modeling (e.g., Gaussian09) optimize substituent positioning to mitigate yield drops .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
